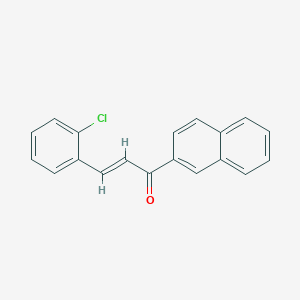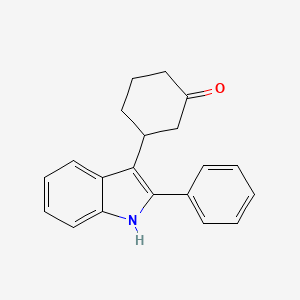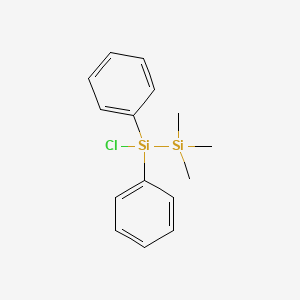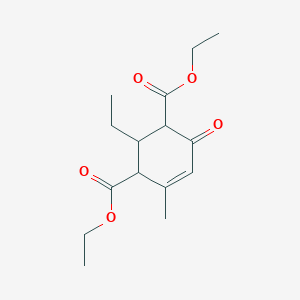
Diethyl 2-ethyl-4-methyl-6-oxocyclohex-4-ene-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-ethyl-4-methyl-6-oxocyclohex-4-ene-1,3-dicarboxylate is an organic compound with the molecular formula C15H22O5. It is a derivative of cyclohexene, featuring ester functional groups and a ketone group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-ethyl-4-methyl-6-oxocyclohex-4-ene-1,3-dicarboxylate typically involves the esterification of the corresponding dicarboxylic acid. One common method is the reaction of 2-ethyl-4-methyl-6-oxocyclohex-4-ene-1,3-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-ethyl-4-methyl-6-oxocyclohex-4-ene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diethyl 2-ethyl-4-methyl-6-oxocyclohex-4-ene-1,3-dicarboxylic acid.
Reduction: Formation of diethyl 2-ethyl-4-methyl-6-hydroxycyclohex-4-ene-1,3-dicarboxylate.
Substitution: Formation of various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-ethyl-4-methyl-6-oxocyclohex-4-ene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl 2-ethyl-4-methyl-6-oxocyclohex-4-ene-1,3-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which may interact with enzymes or receptors in biological systems. The ketone group can also participate in redox reactions, influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 2-methyl-4-oxocyclohex-4-ene-1,3-dicarboxylate
- Diethyl 2-ethyl-4-oxocyclohex-4-ene-1,3-dicarboxylate
- Diethyl 2-ethyl-4-methyl-6-hydroxycyclohex-4-ene-1,3-dicarboxylate
Uniqueness
Diethyl 2-ethyl-4-methyl-6-oxocyclohex-4-ene-1,3-dicarboxylate is unique due to the presence of both ester and ketone functional groups, which provide diverse reactivity. Its specific substitution pattern on the cyclohexene ring also distinguishes it from other similar compounds, offering unique opportunities for chemical modifications and applications.
Eigenschaften
Molekularformel |
C15H22O5 |
|---|---|
Molekulargewicht |
282.33 g/mol |
IUPAC-Name |
diethyl 2-ethyl-4-methyl-6-oxocyclohex-4-ene-1,3-dicarboxylate |
InChI |
InChI=1S/C15H22O5/c1-5-10-12(14(17)19-6-2)9(4)8-11(16)13(10)15(18)20-7-3/h8,10,12-13H,5-7H2,1-4H3 |
InChI-Schlüssel |
TXNVNFOEXPUCCB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(C(=CC(=O)C1C(=O)OCC)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B11839762.png)


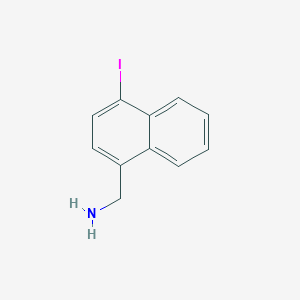

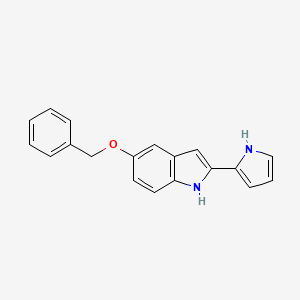
![N-[1-(1-Naphthyl)ethyl]heptanamide](/img/structure/B11839790.png)
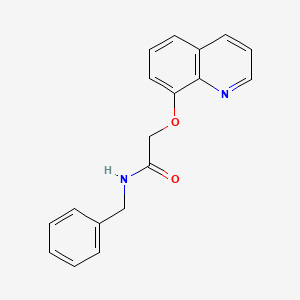
![N-Ethyl-2-(6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetamide](/img/structure/B11839802.png)


